molecular formula C6H9N3O2 B2485917 3(5)-Isopropyl-4-nitro-1H-pyrazole CAS No. 51355-77-2

3(5)-Isopropyl-4-nitro-1H-pyrazole

Cat. No.: B2485917
CAS No.: 51355-77-2
M. Wt: 155.157
InChI Key: NQTVWBQUVAWSQD-UHFFFAOYSA-N
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Description

3(5)-Isopropyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an isopropyl group at the 3 or 5 position and a nitro group at the 4 position. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(5)-Isopropyl-4-nitro-1H-pyrazole typically involves the reaction of isopropyl hydrazine with a suitable β-keto ester or diketone, followed by nitration. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalysts: Acidic catalysts like sulfuric acid or acetic acid

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3(5)-Isopropyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

    Nitration: Further nitration can introduce additional nitro groups to the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, aryl halides, base (e.g., sodium hydride)

    Nitration: Nitric acid, sulfuric acid

Major Products

    Reduction: 3(5)-Isopropyl-4-amino-1H-pyrazole

    Substitution: Various alkyl or aryl substituted pyrazoles

    Nitration: Poly-nitro substituted pyrazoles

Scientific Research Applications

3(5)-Isopropyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3(5)-Isopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3(5)-Methyl-4-nitro-1H-pyrazole
  • 3(5)-Ethyl-4-nitro-1H-pyrazole
  • 3(5)-Propyl-4-nitro-1H-pyrazole

Uniqueness

3(5)-Isopropyl-4-nitro-1H-pyrazole is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-nitro-5-propan-2-yl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4(2)6-5(9(10)11)3-7-8-6/h3-4H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTVWBQUVAWSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51355-77-2
Record name 3(5)-ISOPROPYL-4-NITRO-1H-PYRAZOLE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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